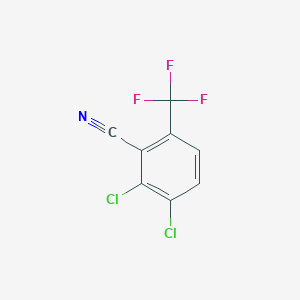

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

CAS No.: 186517-39-5

Cat. No.: VC2446788

Molecular Formula: C8H2Cl2F3N

Molecular Weight: 240.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186517-39-5 |

|---|---|

| Molecular Formula | C8H2Cl2F3N |

| Molecular Weight | 240.01 g/mol |

| IUPAC Name | 2,3-dichloro-6-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H |

| Standard InChI Key | SVRLNDUHOQEVFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl |

Introduction

Chemical Identity and Properties

2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile with distinct physical and chemical properties. This section outlines its fundamental identifying parameters and structural characteristics.

Basic Identification

The compound is uniquely identified through several standardized parameters in chemical databases and regulatory systems.

| Parameter | Value |

|---|---|

| CAS Registry Number | 186517-39-5 |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile |

| Synonyms | Benzonitrile, 2,3-dichloro-6-(trifluoromethyl)- |

| Molecular Formula | C₈H₂Cl₂F₃N |

| Molecular Weight | 240.01 g/mol |

| MDL Number | MFCD09832276 |

The compound features a benzene ring with a nitrile group (-CN), two chlorine atoms at positions 2 and 3, and a trifluoromethyl group (-CF₃) at position 6, creating a heavily substituted aromatic structure . The presence of these electron-withdrawing groups significantly influences its chemical reactivity and physical properties.

Physical Properties

Understanding the physical properties of 2,3-dichloro-6-(trifluoromethyl)benzonitrile is essential for proper handling and application in research and industrial contexts.

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 53-54°C |

| Appearance | Not specified in available literature |

| Solubility | Soluble in organic solvents such as benzene |

The melting point of 53-54°C indicates a relatively low melting solid, which is consistent with many other halogenated aromatic compounds . This property is particularly relevant for purification processes and handling procedures in laboratory settings.

Synthesis and Preparation

The synthesis of 2,3-dichloro-6-(trifluoromethyl)benzonitrile has been documented in scientific literature, with specific reaction conditions and methodologies described.

Synthetic Route

The primary synthetic route for 2,3-dichloro-6-(trifluoromethyl)benzonitrile involves the dehydration of the corresponding benzamide using phosphorus oxychloride.

| Reaction Component | Quantity |

|---|---|

| 2,3-Dichloro-6-trifluoromethylbenzamide | 229 g |

| Benzene | 2 liters |

| Phosphorus Oxychloride | 409 g |

| Yield | 204 g |

| Yield Percentage | Not explicitly stated |

The synthesis process begins with 2,3-dichloro-6-trifluoromethylbenzamide as the precursor compound. This precursor is treated with phosphorus oxychloride in benzene solvent under reflux conditions for approximately 3.5 hours . This reaction represents a classic dehydration of an amide to form a nitrile functional group.

Detailed Synthetic Procedure

The detailed procedure for synthesizing 2,3-dichloro-6-(trifluoromethyl)benzonitrile involves several key steps:

-

A solution of 229 g of 2,3-dichloro-6-trifluoromethylbenzamide is prepared in 2 liters of benzene.

-

409 g of phosphorus oxychloride is added to this solution.

-

The resulting mixture is heated under reflux conditions for 3.5 hours.

-

After cooling, the solution is gradually added to 2 liters of water maintained at 30-40°C to hydrolyze excess phosphorus oxychloride.

-

The mixture is allowed to separate into layers.

-

The aqueous layer is extracted with benzene.

-

The extract is combined with the previously obtained organic layer.

-

The combined organic phases are washed with water and saturated saline solution.

-

The solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure.

-

The crude product is washed with n-hexane and filtered.

-

This process yields 204 g of 2,3-dichloro-6-(trifluoromethyl)benzonitrile with a melting point of 53-54°C .

This synthetic route has been documented in US Patent 6054605, issued in 2000, indicating its industrial relevance and potential applications in pharmaceutical or agrochemical research .

| Classification Category | Assignment |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Acute Toxicity | Category 4 |

| Eye Irritation | Category 2A |

| Skin Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

The compound is classified with the GHS07 pictogram, indicating less severe but significant hazards compared to more dangerous substances . The "Warning" signal word further confirms the moderate hazard level of this compound.

Hazard and Precautionary Statements

The specific hazard and precautionary statements provide detailed information about the risks associated with 2,3-dichloro-6-(trifluoromethyl)benzonitrile and the recommended measures to mitigate these risks.

| Hazard Statements | Code |

|---|---|

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Harmful if swallowed, in contact with skin, or if inhaled | H302+H312+H332 |

| Precautionary Statements | Code |

|---|---|

| Wear protective gloves/protective clothing/eye protection/face protection | P280 |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | P301+P312 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |

These statements highlight the need for appropriate personal protective equipment when handling this compound and specify first aid measures in case of exposure . The combination of hazard statements indicates potential routes of exposure and associated health risks.

Chemical Reactivity and Relationships

Understanding the chemical behavior and reactivity of 2,3-dichloro-6-(trifluoromethyl)benzonitrile provides insights into its potential applications and handling considerations.

Structural Considerations

The presence of multiple electron-withdrawing groups (two chlorine atoms, one trifluoromethyl group, and the nitrile functionality) creates a highly electron-deficient aromatic system. This electronic configuration likely influences several key properties:

-

Reduced electron density in the aromatic ring

-

Enhanced electrophilicity

-

Potentially altered acidity of the remaining aromatic protons

-

Modified reactivity toward nucleophilic substitution reactions

The trifluoromethyl group, in particular, is known to impart unique properties to aromatic compounds, including increased lipophilicity and metabolic stability, which can be valuable in pharmaceutical applications.

Related Compounds

The chemical literature includes related compounds that share structural similarities with 2,3-dichloro-6-(trifluoromethyl)benzonitrile:

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

-

2-Chloro-5-(trifluoromethyl)benzonitrile

These compounds share the trifluoromethyl-substituted benzene core structure but feature different substituent patterns . The similarities suggest potential synthetic relationships, where one compound might serve as a precursor or derivative of another in multistep synthesis routes.

Applications and Utilization

Based on the available literature, 2,3-dichloro-6-(trifluoromethyl)benzonitrile appears to have specific applications in research and development contexts.

Research Applications

The compound is primarily designated for research and development purposes only, as indicated in safety documentation . This suggests its use in controlled laboratory environments rather than in consumer products or widespread industrial applications.

The presence of this compound in patent literature indicates potential value in pharmaceutical or agrochemical research. Trifluoromethylated aromatic compounds often serve as building blocks for more complex molecules with biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume